molecular formula C45H84N2O17 B1146246 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin CAS No. 425365-66-8

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

Cat. No.: B1146246
CAS No.: 425365-66-8
M. Wt: 925.2 g/mol
InChI Key: KYAPHMSJPGQOSY-DXBODRHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is a derivative of Roxithromycin, a semi-synthetic macrolide antibiotic This compound is structurally related to erythromycin and is designed to enhance the pharmacokinetic properties of the parent molecule

Scientific Research Applications

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is used extensively in scientific research due to its enhanced stability and solubility. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new macrolide antibiotics.

    Biology: Studied for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.

    Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the development of new formulations and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves multiple steps, starting from the parent compound, Roxithromycin. The key step involves the protection of the hydroxyl group at the 2’ position with a 2-methoxyethoxy methyl group. This is typically achieved using a reagent such as 2-methoxyethoxy methyl chloride in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azido derivatives.

Comparison with Similar Compounds

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is compared with other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. While all these compounds share a similar mechanism of action, 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin offers enhanced stability and solubility, making it a valuable compound for research and potential therapeutic applications.

List of Similar Compounds

  • Erythromycin
  • Azithromycin
  • Clarithromycin
  • Dirithromycin

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin' involves the protection of the hydroxyl group at position 2 of Roxithromycin followed by the introduction of the [(2-Methoxyethoxy)methyl] group at the same position.", "Starting Materials": [ "Roxithromycin", "2-Methoxyethanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Dichloromethane", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Tetrahydrofuran", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 2 of Roxithromycin using methanesulfonyl chloride and triethylamine in dichloromethane", "Introduction of the [(2-Methoxyethoxy)methyl] group at position 2 using 2-Methoxyethanol, diisopropylethylamine, and N,N'-Dicyclohexylcarbodiimide in tetrahydrofuran", "Deprotection of the methanesulfonyl group using sodium bicarbonate in methanol", "Acetylation of the hydroxyl group at position 9 using acetic anhydride and 4-Dimethylaminopyridine in dichloromethane", "Neutralization of the reaction mixture using sodium bicarbonate", "Extraction of the product using dichloromethane", "Washing of the organic layer with water", "Drying of the organic layer using sodium sulfate", "Removal of the solvent using rotary evaporation", "Purification of the product using column chromatography with a mixture of dichloromethane and methanol as the eluent" ] }

CAS No.

425365-66-8

Molecular Formula

C45H84N2O17

Molecular Weight

925.2 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35-/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1

InChI Key

KYAPHMSJPGQOSY-DXBODRHJSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O

Synonyms

(9E)-2’-O-[(2-Methoxyethoxy)methyl] Erythromycin 9-[O-[(2-Methoxyethoxy)methyl]_x000B_oxime]; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.